3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline
CAS No.: 1082895-59-7
Cat. No.: VC8046254
Molecular Formula: C12H11N3S
Molecular Weight: 229.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082895-59-7 |
|---|---|
| Molecular Formula | C12H11N3S |
| Molecular Weight | 229.3 g/mol |
| IUPAC Name | 3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline |
| Standard InChI | InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3 |
| Standard InChI Key | YOFIWWDWLPAJBB-UHFFFAOYSA-N |
| SMILES | CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N |
| Canonical SMILES | CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N |
Introduction
3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline is a complex organic compound belonging to the class of imidazo[2,1-b]thiazoles. It features an aniline group attached to the imidazo-thiazole ring system, which significantly influences its chemical and biological properties. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of 3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline typically involves the annulation of the imidazole ring to the thiazole ring. A common method includes the reaction of 2-aminothiazoles with halo carbonyl compounds. Industrial production would likely involve scaling up laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions and Analysis
3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: The compound can undergo oxidative metabolism, particularly in the presence of NADPH and glutathione-supplemented human liver microsomes.
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Reduction: Specific reduction reactions are less documented but could involve the reduction of the imidazo-thiazole ring system.
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Substitution: The aniline group allows for electrophilic substitution reactions, which can introduce various functional groups.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | NADPH, Glutathione | Human liver microsomes |
| Reduction | Not specified | Not specified |
| Substitution | Halogens or nitro groups | Acidic or basic conditions |
Biological Activity and Research Applications
The biological activity of 3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline is attributed to its bioactivation into reactive species through metabolic processes mediated by cytochrome P450 enzymes. This bioactivation leads to the formation of glutathione conjugates, which are critical for detoxification and may also be involved in cellular signaling pathways.
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. Modifications on the phenyl ring and thiazole moiety can enhance cytotoxicity against cancer cell lines. The anticancer effects are often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various molecular pathways.
Mechanism of Action
The mechanism of action involves the bioactivation of the compound to reactive species, mediated by cytochrome P450 enzymes. This process leads to the formation of glutathione conjugates, which are involved in detoxification and potentially in cellular signaling pathways.
Comparison with Similar Compounds
3-{2-Methylimidazo[2,1-b]thiazol-6-yl}aniline is unique due to its specific structural configuration, which includes an aniline group attached to the imidazo-thiazole ring system. This configuration imparts distinct chemical and biological properties compared to similar compounds like (3-methylimidazo[2,1-b]thiazol-6-yl)methylamine dihydrochloride hydrate and (2-methylimidazo[2,1-b] thiadiazol-6-yl)methanamine hydrochloride.
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